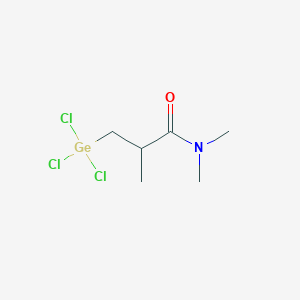
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide is a specialized organic compound that features a unique combination of functional groups. This compound contains a tertiary amide group, a trichlorogermyl group, and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-3-(trichlorogermyl)propanamide typically involves the reaction of a suitable amine with a trichlorogermyl-containing precursor. One common method is to start with 3-(trichlorogermyl)propanoic acid, which is then reacted with N,N-dimethylamine under controlled conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like distillation or crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorogermyl group to other germyl derivatives.
Substitution: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学研究应用
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism by which N,N,2-Trimethyl-3-(trichlorogermyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichlorogermyl group can interact with biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand the compound’s mechanism of action.
相似化合物的比较
Similar Compounds
N,N-Dimethylpropanamide: Lacks the trichlorogermyl group, making it less reactive in certain contexts.
3-(Trichlorogermyl)propanoic acid: Contains a carboxylic acid group instead of an amide group.
N,N,2-Trimethylpropanamide: Similar structure but without the trichlorogermyl group.
Uniqueness
N,N,2-Trimethyl-3-(trichlorogermyl)propanamide is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
91206-96-1 |
|---|---|
分子式 |
C6H12Cl3GeNO |
分子量 |
293.2 g/mol |
IUPAC 名称 |
N,N,2-trimethyl-3-trichlorogermylpropanamide |
InChI |
InChI=1S/C6H12Cl3GeNO/c1-5(4-10(7,8)9)6(12)11(2)3/h5H,4H2,1-3H3 |
InChI 键 |
DQJBKTARUMUMNF-UHFFFAOYSA-N |
规范 SMILES |
CC(C[Ge](Cl)(Cl)Cl)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)

![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
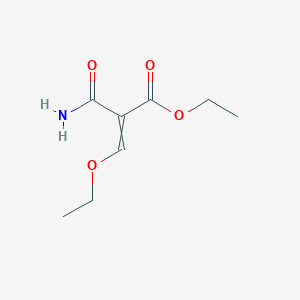


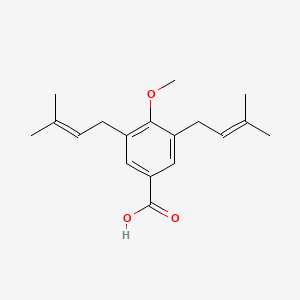

![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
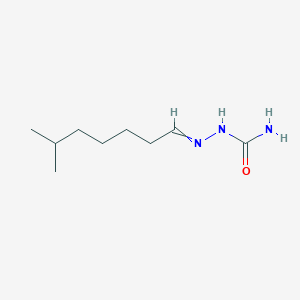
![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
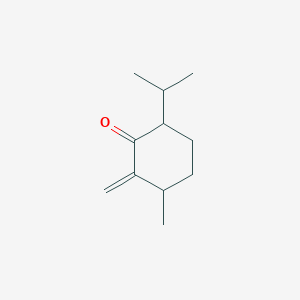
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
